(4-Methyl-3-nitrophenyl)methanamine hydrochloride (4-Methyl-3-nitrophenyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17430474
InChI: InChI=1S/C8H10N2O2.ClH/c1-6-2-3-7(5-9)4-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H
SMILES:
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol

(4-Methyl-3-nitrophenyl)methanamine hydrochloride

CAS No.:

Cat. No.: VC17430474

Molecular Formula: C8H11ClN2O2

Molecular Weight: 202.64 g/mol

* For research use only. Not for human or veterinary use.

(4-Methyl-3-nitrophenyl)methanamine hydrochloride -

Specification

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
IUPAC Name (4-methyl-3-nitrophenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H10N2O2.ClH/c1-6-2-3-7(5-9)4-8(6)10(11)12;/h2-4H,5,9H2,1H3;1H
Standard InChI Key SCVADZZCMWYTIT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)CN)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Properties

The compound belongs to the class of arylalkylamine hydrochlorides, characterized by a benzene ring substituted with a methyl group at the para position (C4) and a nitro group at the meta position (C3). The primary amine (-CH2NH2) is protonated to form the hydrochloride salt, enhancing its stability and solubility. While the exact molecular formula is inferred as C8H11ClN2O2 based on analogous structures , the substituent positions distinguish it from related compounds like 4-nitrophenethylamine hydrochloride (CAS 29968-78-3) . Key properties include:

PropertyValue/Description
Molecular Weight~202.64 g/mol (analogous to )
Melting Point~200°C (dec.)
SolubilitySoluble in polar solvents (e.g., methanol)
StabilityHygroscopic; requires dry storage

The nitro group confers strong electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions, while the methyl group introduces steric and electronic modifications to the aromatic ring .

Synthesis and Manufacturing

Catalytic Reduction Approaches

Patent literature describes the use of nitroaryl intermediates in multi-step syntheses. For instance, WO2015155664A1 details the hydrogenation of 4-nitrophenylethylamine to form aminophenyl derivatives, a process adaptable to (4-methyl-3-nitrophenyl)methanamine . Catalytic hydrogenation (e.g., Pd/C, H2) reduces the nitro group to an amine, though this step may require protection of the primary amine group to prevent over-reduction .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Structurally similar compounds are employed as intermediates in bioactive molecules. For example:

  • Mirabegron Impurity 6 HCl: 4-Nitrophenethylamine hydrochloride serves as a precursor in the synthesis of β3-adrenergic receptor agonists .

  • Ortho-Metalated Complexes: Nitrophenylamines form palladacycles used in cross-coupling reactions .

Corrosion Inhibition

Nitroaryl amines exhibit corrosion-inhibiting properties in acidic environments. A study on 3-((phenyl)(ethylamino)methyl)-4-hydroxycoumarins demonstrated 75–89% inhibition efficiency on mild steel, suggesting potential applications for (4-methyl-3-nitrophenyl)methanamine in material science .

Analytical Characterization

Spectroscopic Methods

  • FT-IR: Peaks at ~1520 cm⁻¹ (C-N stretch), ~1350 cm⁻¹ (NO2 symmetric stretch), and ~3400 cm⁻¹ (N-H stretch) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), methylene (-CH2NH2, δ 3.5–4.0 ppm), and methyl (δ 2.1–2.3 ppm) .

    • ¹³C NMR: Nitro-substituted carbons (δ 145–150 ppm), methyl carbons (δ 20–25 ppm) .

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